molecular formula C18H17NO3S3 B6477747 4-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide CAS No. 2640817-66-7

4-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B6477747
CAS No.: 2640817-66-7
M. Wt: 391.5 g/mol
InChI Key: RROVGAOIEHKUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, an acetyl group, and a bithiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the bithiophene moiety, which can be synthesized through a Suzuki-Miyaura coupling reaction . The bithiophene derivative is then reacted with an appropriate sulfonyl chloride to introduce the sulfonamide group . Finally, the acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The bithiophene moiety can interact with biological membranes or proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide with similar biological activity but lacking the bithiophene and acetyl groups.

    Sulfadiazine: A sulfonamide antibiotic with a different aromatic substituent.

    Sulfamethoxazole: Another sulfonamide antibiotic with a different heterocyclic substituent.

Uniqueness

4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties and potential for use in materials science. The combination of the acetyl group and sulfonamide group also provides a versatile platform for further functionalization and derivatization.

Properties

IUPAC Name

4-acetyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S3/c1-13(20)14-4-7-16(8-5-14)25(21,22)19-11-10-15-6-9-18(24-15)17-3-2-12-23-17/h2-9,12,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROVGAOIEHKUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.